

Structural Encoding and Analytical Validation of 4-Methyl-2-methoxy-(d3)-benzoic Acid

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Compound of Interest

Compound Name: 4-Methyl-2-methoxy-(d3)-benzoic acid
Cat. No.: B8213223

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A Comprehensive Guide to Isotopic SMILES Generation, Synthesis, and Mass Spectrometric Application

Executive Summary

In quantitative bioanalysis and pharmacokinetic (PK) profiling, the mitigation of matrix effects is paramount. The gold standard for achieving this is the use of stable isotope-labeled internal standards (SIL-IS). **4-Methyl-2-methoxy-(d3)-benzoic acid** serves as a critical internal standard or deuterated building block in drug development[1]. This technical whitepaper deconstructs the structural encoding of this compound using the Simplified Molecular Input Line Entry System (SMILES), details its chemical synthesis, and establishes a self-validating analytical protocol for its application in LC-MS/MS workflows.

Chemical Identity & SMILES Deconstruction

To utilize a deuterated compound in cheminformatics databases or in silico modeling, its structure must be unambiguously encoded. The OpenSMILES standard mandates that isotopic mass is explicitly defined within square brackets preceding the atomic symbol[2]. Consequently, deuterium is designated by its isotopic mass as [2H] rather than the non-

standard [D][2]. The Daylight SMILES tutorial further establishes that isotopic isomerism must be explicitly declared to prevent ambiguity in database indexing[3].

Quantitative Data Summary

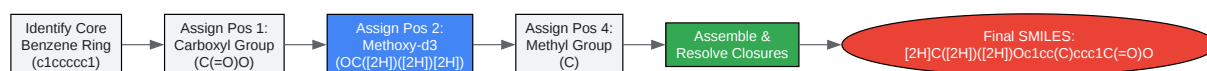
The following table summarizes the key physicochemical and structural identifiers comparing the unlabeled and labeled variants.

Property	Unlabeled Compound	Deuterated (d3) Compound
Chemical Formula	C ₉ H ₁₀ O ₃	C ₉ H ₇ D ₃ O ₃
Molecular Weight	166.17 g/mol	169.19 g/mol
Monoisotopic Mass	166.0630 Da	169.0818 Da
Standard SMILES	<chem>COC1=C(C=CC(C)=C1)C(O)=O</chem>	N/A
Isotopic SMILES (Aromatic)	N/A	<chem>[2H]C([2H]) ([2H])Oc1cc(C)ccc1C(=O)O</chem>
Isotopic SMILES (Kekulé)	N/A	<chem>[2H]C([2H]) ([2H])OC1=C(C(=O)O)C=CC(C)=C1</chem>

Universal SMILES representation normalizes these structures to ensure canonical consistency across cheminformatics platforms, ensuring that the heavy isotope layer is properly mapped to the molecular graph[4].

Algorithmic Generation of the Isotopic SMILES String

Generating the SMILES string for **4-Methyl-2-methoxy-(d3)-benzoic acid** requires a logical traversal of the molecular graph. We begin with the core benzene ring and systematically append the functional groups based on their relative ortho/meta/para positions.



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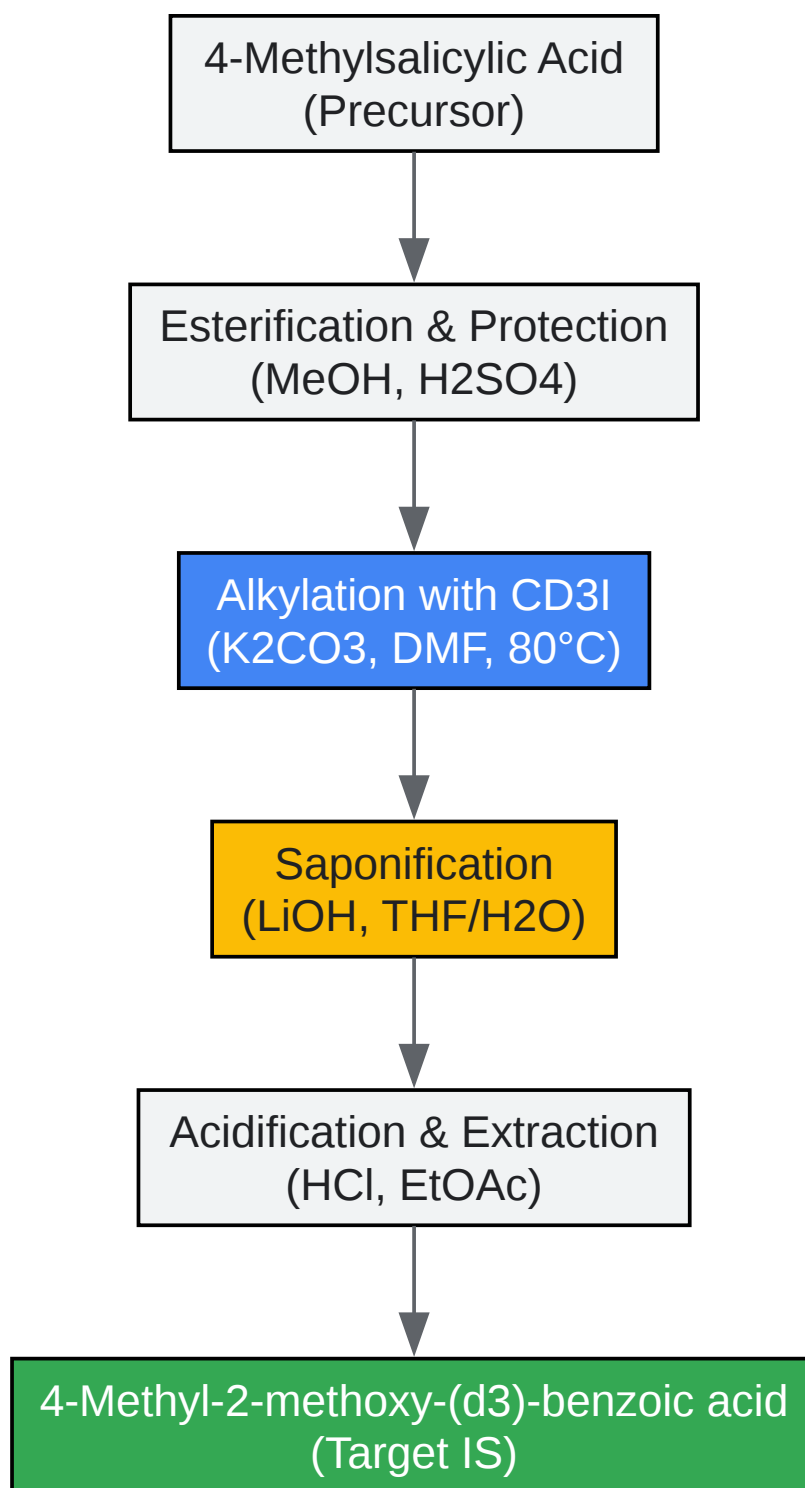
Figure 1: Logical assembly of the isotopic SMILES string based on OpenSMILES specifications.

Step-by-Step Traversal Logic:

- The Trideuteromethoxy Group: Start with the labeled moiety. A carbon attached to three deuteriums and one oxygen is written as [2H]C([2H])([2H])O.
- Ring Entry (Position 2): The oxygen is attached to the aromatic ring at position 2: c1.
- Position 3 & 4: Traverse to position 3 (cc), then to position 4, which contains the methyl group: (C).
- Position 5 & 6: Continue around the ring: ccc1. The 1 closes the ring back to the carbon adjacent to the methoxy group.
- The Carboxyl Group (Position 1): Finally, attach the carboxylic acid group to position 1: C(=O)O.

Synthesis & Isotopic Labeling Strategy

To achieve the >99% isotopic purity required for a mass spectrometry internal standard, a bottom-up synthetic approach is employed. Note: Handling this compound requires standard PPE as it may cause allergic skin reactions and eye irritation[1].



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Figure 2: Chemical synthesis workflow for isotopic labeling using Iodomethane-d₃.

Protocol & Causality of Experimental Choices:

- **Esterification (Protection):** 4-Methylsalicylic acid is reacted with methanol and a catalytic amount of sulfuric acid. Causality: Protecting the carboxylic acid as a methyl ester prevents competitive alkylation in the subsequent step, ensuring the label is exclusively directed to the phenolic oxygen.
- **Alkylation (Isotopic Incorporation):** The intermediate is reacted with Iodomethane-d3 (CD₃I) and Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). Causality: DMF is chosen because its polar aprotic nature poorly solvates the phenoxide anion, dramatically increasing its nucleophilicity and driving the S_N2 O-alkylation to completion without degrading the isotopic label.
- **Saponification (Deprotection):** The labeled ester is cleaved using Lithium Hydroxide (LiOH) in a THF/Water mixture. Causality: LiOH is selected over NaOH because it provides a milder basic environment. This ensures clean hydrolysis of the ester without risking unwanted side reactions or cleavage of the newly formed methoxy ether.
- **Acidification:** The solution is acidified with 1M HCl to precipitate the final **4-Methyl-2-methoxy-(d3)-benzoic acid**, which is extracted via ethyl acetate (EtOAc).

Analytical Validation Protocol (LC-MS/MS)

A rigorous, self-validating analytical workflow is mandatory to confirm the absence of the unlabeled compound (M+0). Any residual M+0 will cause quantitative bias (cross-talk) in LC-MS/MS assays.

Self-Validating MRM System

The system internally verifies isotopic purity by simultaneously monitoring the transitions for both the labeled and unlabeled species.

- **Ionization Mode:** Electrospray Ionization Negative (ESI-). Carboxylic acids readily deprotonate to form [M-H]⁻ ions.
- **MRM Transitions:**
 - Labeled (M+3): m/z 168.07 → 124.08 (Corresponds to the loss of CO₂, -44 Da).

- Unlabeled (M+0):m/z 165.06 → 121.07 (Monitored for cross-talk).
- Validation Metric: Inject a 100 ng/mL pure solution of the synthesized IS. The synthesis is analytically validated only if the peak area of the M+0 transition (m/z 165.06) is < 0.1% of the M+3 transition (m/z 168.07). This strict threshold guarantees that the IS will not artificially inflate the analyte signal in patient or in vivo samples.

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Sources

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- [2. OpenSMILES specification](http://opensmiles.org) [opensmiles.org]
- [3. SMILES Tutorial: Isomerism](http://daylight.com) [daylight.com]
- [4. Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI - PMC](#) [pmc.ncbi.nlm.nih.gov]
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